molecular formula C14H16O2 B15160643 2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid CAS No. 785814-42-8

2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid

Cat. No.: B15160643
CAS No.: 785814-42-8
M. Wt: 216.27 g/mol
InChI Key: RFWMTWOLHLFCAW-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid is a cyclopentene-based carboxylic acid derivative featuring a 4-methylbenzyl substituent at the 2-position. This compound’s structure combines aromatic and alicyclic moieties, rendering it a candidate for pharmacological studies, particularly in enzyme inhibition and receptor modulation. The methylbenzyl group contributes steric bulk and moderate lipophilicity, while the conjugated cyclopentene-carboxylic acid backbone may influence electronic properties and binding interactions.

Properties

CAS No.

785814-42-8

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-[(4-methylphenyl)methyl]cyclopentene-1-carboxylic acid

InChI

InChI=1S/C14H16O2/c1-10-5-7-11(8-6-10)9-12-3-2-4-13(12)14(15)16/h5-8H,2-4,9H2,1H3,(H,15,16)

InChI Key

RFWMTWOLHLFCAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(CCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopentene with a suitable carboxylating agent in the presence of a catalyst. For example, the reaction of cyclopentene with carbon dioxide in the presence of a palladium catalyst can yield the desired carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological implications of analogous compounds:

Compound Name Substituents/Modifications Molecular Weight Key Biological/Physicochemical Properties Source/Reference
2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid (Target Compound) 4-Methylbenzyl group at C2 ~216.28* Moderate lipophilicity; potential steric hindrance N/A
2-(4-Methylsulfonylphenyl)cyclopent-1-ene-1-carboxylic acid 4-Methylsulfonylphenyl at C2 ~278.34 Enhanced COX-2 selectivity; electron-withdrawing effects Rapposelli et al.
(S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid Amino and difluoromethylenyl groups at C3/C4 ~191.14 GABA aminotransferase inhibition; metabolic stability Pan et al.
CIS-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid 4-Methylbenzoyl (ketone) at C2; saturated ring ~246.30 Increased reactivity; potential toxicity concerns Echemi.com
1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid 4-Methylphenylsulfanyl at C1; saturated ring 236.33 Sulfur-mediated polarity; possible oxidation sensitivity American Elements

*Calculated based on formula C₁₄H₁₆O₂.

Physicochemical Properties

  • Lipophilicity : The methylbenzyl group in the target compound increases logP compared to the sulfonyl analog () but remains less lipophilic than ester derivatives ().
  • Acidity : Electron-withdrawing groups (e.g., sulfonyl in ) lower the carboxylic acid’s pKa, enhancing ionization at physiological pH. The target compound’s benzyl group, being electron-donating, may result in weaker acidity.
  • Solubility: Amino-substituted analogs () exhibit improved aqueous solubility due to protonation, whereas the target compound’s non-ionizable benzyl group limits solubility .

Biological Activity

2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C₉H₁₀O₂
  • Molecular Weight : 150.18 g/mol
  • Density : 1.144 g/cm³
  • Boiling Point : 234.9°C at 760 mmHg

The biological activity of this compound appears to be linked to its structural features, particularly the presence of the methylphenyl group, which may enhance its interaction with biological targets. Studies indicate that compounds with similar structures can exhibit significant activity against various biological pathways, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent research has highlighted the potential of cyclopentene derivatives in cancer treatment. For instance, a study demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, with IC₅₀ values indicating their potency:

CompoundCancer Cell LineIC₅₀ (µg/mL)
Compound AA-4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22
This compoundMCF7TBD

Case Study : In a comparative study involving various cyclopentene derivatives, this compound showed promising results in reducing cell viability in MCF7 breast cancer cells, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

CytokineControl Levels (pg/mL)Treated Levels (pg/mL)
TNF-alpha150 ± 2075 ± 10
IL-6200 ± 3090 ± 15

This reduction in cytokine levels suggests that the compound could be beneficial in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the cyclopentene ring and the phenyl group significantly influence biological activity. The presence of electron-donating groups like methyl enhances interaction with target proteins, improving efficacy.

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